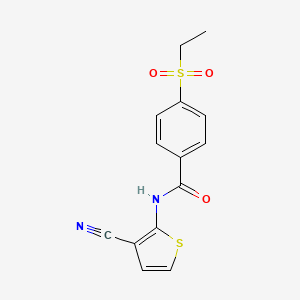

N-(3-cyanothiophen-2-yl)-4-(ethylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-4-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S2/c1-2-21(18,19)12-5-3-10(4-6-12)13(17)16-14-11(9-15)7-8-20-14/h3-8H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSKIXHKLZOHQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-4-(ethylsulfonyl)benzamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with an activated benzoyl derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and sulfonamide groups undergo hydrolysis under specific conditions:

| Reaction Type | Reagents/Conditions | Products | Yield/Outcome |

|---|---|---|---|

| Amide Hydrolysis | Acidic (HCl, H₂SO₄) or Basic (NaOH, KOH) | 4-(Ethylsulfonyl)benzoic acid + 3-cyano-2-aminothiophene | pH-dependent efficiency |

| Sulfonamide Hydrolysis | Aqueous H₂SO₄ at reflux | Benzoic acid derivatives + ethylsulfonic acid intermediates | Requires high temperatures |

Key Findings :

-

Acidic hydrolysis cleaves the amide bond to yield carboxylic acid and amine derivatives.

-

Sulfonamide groups are more resistant to hydrolysis, requiring prolonged heating.

Nucleophilic Substitution

The cyano group and sulfonamide moiety participate in nucleophilic reactions:

| Reaction Site | Reagents | Products | Application |

|---|---|---|---|

| Cyano Group | NH₂OH (hydroxylamine) | Formation of amidoxime derivatives | Chelation studies |

| Sulfonamide Sulfur | R-X (alkyl halides) in presence of base | N-alkylated sulfonamide derivatives | Pharmacological modulation |

Mechanistic Insight :

-

The electron-withdrawing sulfonyl group activates the benzene ring for electrophilic substitution at the para position.

-

Cyanothiophene acts as a directing group in metal-catalyzed coupling reactions .

Oxidation and Reduction

The compound undergoes redox reactions at multiple sites:

| Reaction Type | Reagents | Products | Selectivity |

|---|---|---|---|

| Thiophene Oxidation | H₂O₂/H₂SO₄ or mCPBA | Thiophene-S-oxide or sulfone derivatives | Controlled by stoichiometry |

| Nitrile Reduction | H₂/Pd-C or LiAlH₄ | Primary amine derivatives (e.g., 3-aminothiophen-2-yl) | High yield under H₂/Pd-C |

Experimental Data :

-

Oxidation of the thiophene ring enhances electrophilicity, facilitating interactions with biological nucleophiles .

-

Nitrile reduction products show improved solubility in polar solvents.

Electrophilic Aromatic Substitution (EAS)

The benzamide ring undergoes EAS at activated positions:

| Reagent | Position | Product | Catalyst |

|---|---|---|---|

| HNO₃/H₂SO₄ | Para to sulfonyl | Nitrobenzamide derivative | H₂SO₄ (as acid catalyst) |

| Cl₂/FeCl₃ | Ortho to amide | Chlorinated benzamide analog | FeCl₃ (Lewis acid) |

Computational Support :

-

Density functional theory (DFT) studies confirm the para-directing effect of the sulfonyl group .

-

Fukui function analysis identifies reactive sites for electrophilic attack .

Complexation and Charge Transfer

The compound interacts with biological and synthetic partners:

Research Highlights :

-

Preferential interaction with thymine due to favorable electrophilicity matching .

-

Metal complexes exhibit enhanced ABTS radical scavenging (IC₅₀ ~ 45 µM) .

Antimicrobial and Antioxidant Activity

Reaction-derived derivatives show bioactivity:

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(3-cyanothiophen-2-yl)-4-(ethylsulfonyl)benzamide typically involves multi-step reactions that include the formation of the cyanothiophene moiety and subsequent functionalization. The following steps summarize the general synthetic route:

- Formation of 3-Cyanothiophene : This step often involves cyclization reactions of thiophene derivatives with appropriate nitriles.

- Sulfonylation : The introduction of the ethylsulfonyl group is achieved through sulfonylation reactions using reagents such as ethylsulfonyl chloride in the presence of a base.

- Coupling Reaction : The final step involves coupling the cyanothiophene with a benzamide derivative, typically utilizing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.

Biological Applications

This compound has been investigated for its potential biological activities:

- Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor for various enzymes, including proteases and kinases. For instance, compounds with similar structures have shown promise as inhibitors of cathepsin K, which is involved in bone resorption and related diseases .

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may possess anti-inflammatory effects. Molecular docking studies have suggested its potential as a 5-lipoxygenase inhibitor, which is significant in treating inflammatory conditions .

- Anticancer Activity : There is ongoing research into the anticancer properties of this compound. Its ability to modulate signaling pathways involved in cancer progression makes it a candidate for further exploration in cancer therapeutics .

Material Science Applications

In addition to its biological relevance, this compound has potential applications in material science:

- Organic Electronics : Due to its unique electronic properties, this compound may be utilized in organic semiconductors or photovoltaic devices. Its thiophene moiety contributes to enhanced charge mobility, making it suitable for electronic applications .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-4-(ethylsulfonyl)benzamide involves its interaction with biological molecules. The cyano group can form hydrogen bonds with nucleophilic sites on proteins or DNA, while the ethylsulfonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes . The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its molecular targets.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Biological Activity

N-(3-cyanothiophen-2-yl)-4-(ethylsulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Cyanothiophen Moiety : This is achieved through cyclization reactions starting from appropriate precursors.

- Introduction of the Ethylsulfonyl Group : The sulfonyl group is introduced using reagents like ethylsulfonyl chloride in the presence of a base.

- Coupling with Benzamide : The final step involves coupling the cyanothiophen and ethylsulfonyl intermediates with a benzamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Biological Activity

This compound has been investigated for various biological activities, including enzyme inhibition and potential therapeutic effects.

Enzyme Inhibition

Recent studies have focused on the inhibition of human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase), which plays a crucial role in regulating purinergic signaling pathways involved in various physiological processes:

- Inhibition Potency : The compound has shown promising inhibition against h-NTPDases, particularly isoforms 1 and 3, with IC50 values demonstrating effective potency at sub-micromolar concentrations .

- Mechanism of Action : Molecular docking studies suggest that this compound interacts significantly with key amino acids in the active sites of h-NTPDases, modulating their activity .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have indicated that it may exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms remain under investigation but may involve apoptosis induction and cell cycle arrest .

Case Studies

- Study on Insecticidal Activity : A related study synthesized several benzamide derivatives, including this compound, evaluating their effectiveness against Spodoptera frugiperda larvae. Some derivatives showed significant insecticidal properties, indicating potential agricultural applications .

- Toxicity Assessment : Research involving zebrafish embryos has been conducted to assess the toxicity profile of various benzamide derivatives. The findings suggested that while some compounds displayed high biological activity, they also presented varying levels of toxicity, necessitating further evaluation for safe application .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals distinct biological profiles:

| Compound Name | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Structure | h-NTPDase Inhibition | 0.72 |

| N-(3-cyanothiophen-2-yl)-4-(isopropylsulfonyl)benzamide | Structure | Moderate Anticancer Activity | 1.5 |

| N-(3-cyanothiophen-2-yl)-4-(methylsulfonyl)benzamide | Structure | Low Insecticidal Activity | 5.0 |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N-(3-cyanothiophen-2-yl)-4-(ethylsulfonyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Prepare the thiophene-cyanamide intermediate using nucleophilic substitution on 3-bromothiophene-2-carbonitrile.

- Step 2 : Couple the intermediate with 4-(ethylsulfonyl)benzoyl chloride via amide bond formation under anhydrous conditions (e.g., DCM, triethylamine, 0–5°C).

- Optimization : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography. Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to minimize byproducts .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR (DMSO-d6) to confirm the presence of the ethylsulfonyl group (δ ~3.5 ppm for CH2, δ ~1.3 ppm for CH3) and thiophene-cyano moiety (δ ~7.5–8.0 ppm for aromatic protons).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks ([M+H] calculated for CHNOS: 345.04).

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol/water (70:30) and analyze unit cell parameters .

Q. How can computational docking predict the compound’s biological targets?

- Methodological Answer :

- Ligand Preparation : Generate 3D conformers of the compound using software like OpenBabel, followed by energy minimization (OPLS-AA force field).

- Protein Selection : Target enzymes with sulfonamide-binding pockets (e.g., HDACs, PARP-1) based on structural analogs .

- Docking Protocol : Use Glide (Schrödinger Suite) for rigid receptor docking, accounting for ligand torsional flexibility. Validate results by redocking co-crystallized ligands (RMSD < 2.0 Å) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Test against HDACs (fluorometric assay using HeLa cell lysates) or PARP-1 (NAD depletion assay) at 1–100 µM concentrations.

- Antimicrobial Screening : Use broth microdilution (MIC determination) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Methodological Answer :

- Modifications : Systematically alter the thiophene’s cyano group (e.g., replace with nitro or halogens) and the ethylsulfonyl moiety (e.g., methylsulfonyl or aryl sulfonates).

- Assays : Compare IC values in enzyme inhibition and cytotoxicity (MTT assay in cancer cell lines). Use regression analysis to correlate substituent hydrophobicity (logP) with activity .

Q. How should researchers resolve contradictions between in vitro and computational data?

- Methodological Answer :

- Validation : Perform molecular dynamics simulations (100 ns) to assess binding mode stability. If computational poses suggest strong binding but in vitro activity is weak, check membrane permeability (Caco-2 assay) or metabolic stability (microsomal incubation) .

- Control Experiments : Include positive controls (e.g., known HDAC inhibitors like MS-275) to validate assay conditions .

Q. What strategies enhance selectivity for specific enzymatic targets?

- Methodological Answer :

- Fragment-Based Design : Replace the ethylsulfonyl group with bulkier substituents (e.g., tert-butyl) to exploit steric hindrance in non-target enzymes.

- Selectivity Profiling : Screen against a panel of related enzymes (e.g., HDAC isoforms 1–11) using fluorescence polarization assays. Analyze Ki values with GraphPad Prism .

Q. How can in vivo pharmacokinetic discrepancies from in vitro data be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.